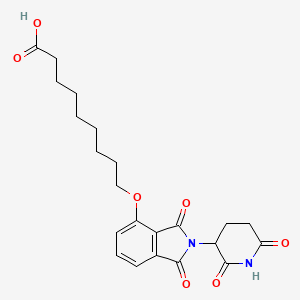![molecular formula C9H17N3O B2592008 [1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-60-9](/img/structure/B2592008.png)
[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a pyrazole derivative. In
Mécanisme D'action
The mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its biological activity through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MPMP has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPMP exhibits anti-inflammatory, anti-proliferative, and anti-angiogenic activities. MPMP has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that MPMP exhibits anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPMP in lab experiments is its high purity and stability. MPMP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MPMP in lab experiments is its potential toxicity. Therefore, appropriate safety measures should be taken when handling MPMP.
Orientations Futures
There are several future directions for the research on MPMP. One of the future directions is to further investigate the mechanism of action of MPMP. This will help to better understand the biological activity of MPMP and its potential applications in various fields. Another future direction is to investigate the potential of MPMP as a drug candidate for the treatment of various diseases. This will require further studies on the pharmacokinetics and pharmacodynamics of MPMP. Additionally, further studies are needed to investigate the potential of MPMP as a ligand for the synthesis of MOFs and chiral catalysts.
Méthodes De Synthèse
The synthesis method of MPMP involves the reaction of 1-methyl-4-nitropyrazole with propylene oxide to yield 1-methyl-5-(propan-2-yloxymethyl)pyrazole-4-carbaldehyde. This intermediate is then reduced with sodium borohydride to produce [1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MPMP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, MPMP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, MPMP has been used as a ligand for the synthesis of chiral catalysts with potential applications in asymmetric synthesis.
Propriétés
IUPAC Name |
[1-methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7(2)13-6-9-8(4-10)5-11-12(9)3/h5,7H,4,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFLOMLBBDYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2591925.png)

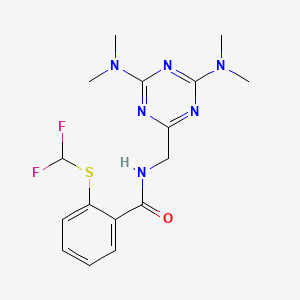
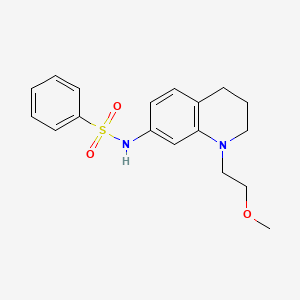
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)

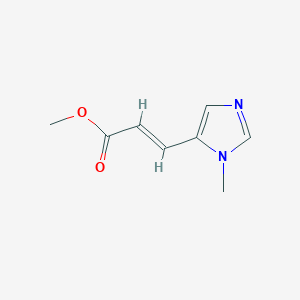
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)
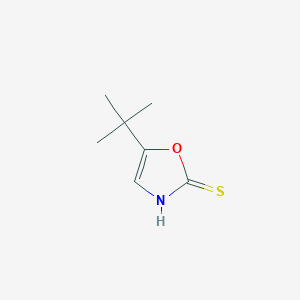
![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)
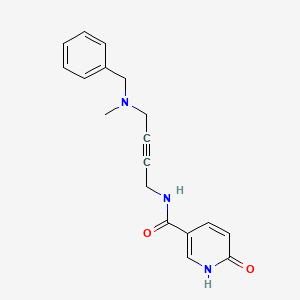
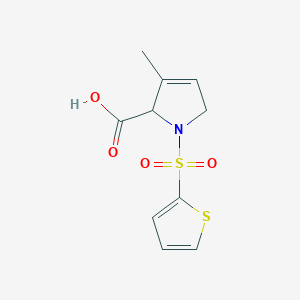
![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)
